3-(3-Ethoxyphenyl)-2-methylbenzoic acid
Description
3-(3-Ethoxyphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the ortho position (C2) of the benzene ring and a 3-ethoxyphenyl substituent at the meta position (C3) (Figure 1).
Figure 1: Structural formula of this compound.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-13-7-4-6-12(10-13)14-8-5-9-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUWRKOCLIWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690012 | |
| Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-11-2 | |
| Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethoxybenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: 3-(3-Ethoxyphenyl)-2-carboxybenzoic acid.
Reduction: 3-(3-Ethoxyphenyl)-2-methylbenzyl alcohol.
Substitution: 3-(3-Hydroxyphenyl)-2-methylbenzoic acid (if ethoxy group is replaced by hydroxyl group).
Scientific Research Applications
3-(3-Ethoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Ethoxycarbonyl-3-fluorophenyl)-2-methylbenzoic acid
- Key Differences : Incorporates a fluorine atom at the 3-position and an ethoxycarbonyl group (-COOCH₂CH₃) at the 4-position of the pendant phenyl ring.
- The ethoxycarbonyl group increases steric hindrance and may reduce solubility compared to the ethoxy group in the parent compound .
3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid
3-Acetoxy-2-methylbenzoic acid
- Key Differences : Replaces the ethoxyphenyl group with an acetoxy (-OAc) substituent.
- Impact : The acetyl group increases hydrophobicity and susceptibility to enzymatic hydrolysis, which could influence pharmacokinetics .
Physicochemical Properties
*logP: Octanol-water partition coefficient.
Key Observations :
- The ethoxyphenyl group in the parent compound contributes to higher lipophilicity (logP = 3.2) compared to acetoxy derivatives (logP = 2.1).
- Fluorinated analogues exhibit reduced aqueous solubility due to increased hydrophobicity .
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